ethyl 3-(5-methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate
Description
Properties
IUPAC Name |
ethyl 3-(5-methyl-7-oxo-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-3-24-14(22)10-9-13-11(2)18-17-19-15(20-21(17)16(13)23)12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXWXVWFHQRFSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(N=C2N=C(NN2C1=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(5-methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate is a complex organic compound that exhibits significant biological activity, particularly in the realm of cancer treatment. This article delves into its pharmacological properties, synthesis methods, and various research findings related to its biological effects.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Its structure includes a triazolo-pyrimidine framework, which is crucial for its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₄N₄O₃ |
| Molecular Weight | 298.30 g/mol |
| CAS Number | 1030457-30-7 |
| MDL Number | MFCD11058084 |
Research indicates that this compound may act as an anticancer agent through several mechanisms:
- Protein Target Interaction : Molecular docking studies suggest effective binding to active sites of proteins involved in tumor growth and proliferation. This interaction is pivotal in inhibiting cancer cell proliferation.
- Cytotoxicity : The compound has shown promising results in various cancer cell lines. For instance, it has exhibited significant antiproliferative activity against HCT-116 colorectal carcinoma cells and MCF-7 breast cancer cells with IC50 values in the submicromolar range (less than 1 µM) .
Anticancer Activity
A comprehensive study highlighted the anticancer potential of triazolo-pyrimidine derivatives, including this compound:
- Cell Lines Tested :
- HCT-116 (Colorectal carcinoma)
- HepG2 (Hepatocarcinoma)
- MCF-7 (Breast cancer)
The compound demonstrated high selectivity indices (SI > 90), indicating a preference for targeting tumor cells over normal cells .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies have revealed that modifications in the triazolo-pyrimidine core can significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Presence of methyl groups | Enhances cytotoxicity |
| Alterations in nitrogen coordination | Increases versatility and reactivity |
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
- Study on Antiproliferative Effects : A study reported that derivatives of triazolo-pyrimidines showed promising results against various human cancer cell lines with IC50 values indicating strong cytotoxic effects .
- Molecular Dynamics Simulations : Research utilizing molecular dynamics simulations has confirmed the binding efficacy of these compounds to target proteins involved in cancer progression .
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of ethyl 3-(5-methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate. Molecular docking studies suggest that this compound interacts effectively with proteins involved in cancer pathways. Notably:
- Binding Affinity : The compound shows significant binding affinity to targets implicated in tumor growth and proliferation.
- In Vitro Studies : Experimental data indicate that it exhibits potent cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer), outperforming standard chemotherapeutics like cisplatin .
Comparative Analysis with Related Compounds
To better understand its unique properties and potential applications, a comparison with structurally similar compounds is beneficial. Below is a summary table highlighting notable compounds and their associated activities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate | Similar triazolo-pyrimidine core | Exhibits antifungal activity |
| 7-Oxo-pyrazolo[1,5-a]pyrimidines | Contains pyrazole instead of triazole | Known for anti-inflammatory properties |
| Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines | Features a thieno ring | Potential anticancer agents |
This table illustrates the diversity within the triazolo-pyrimidine class and underscores the unique attributes of ethyl 3-(5-methyl-7-oxo) in terms of its specific biological activities .
Case Studies and Research Findings
Several case studies have documented the efficacy of ethyl 3-(5-methyl-7-oxo) in various therapeutic contexts:
- Study on Lung Cancer Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability in A549 cells compared to control groups.
- Mechanistic Insights : Research indicated that the compound induces cell cycle arrest at G0/G1 phase and enhances expression levels of p21 protein .
These findings collectively support the compound's potential as a lead candidate for developing new anticancer therapies.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Key Observations :
Pharmacological Profile Comparisons
Critical Notes:
Q & A
Q. What are the standard synthetic routes for ethyl 3-(5-methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate?
The compound is typically synthesized via multi-step protocols involving:
- Condensation reactions between substituted aldehydes (e.g., 4-chlorobenzaldehyde), 3-amino-1,2,4-triazoles, and β-keto esters (e.g., ethyl cyanoacetate) .
- Use of dual solvent-catalyst systems like TMDP (tetramethylenediamine diphosphate) in ethanol/water (1:1 v/v) under reflux, achieving yields >90% .
- Green chemistry approaches to minimize hazardous waste, such as solvent-free molten-state reactions at 65°C .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR spectroscopy (¹H/¹³C): Confirms regioselectivity and substitution patterns in the triazolopyrimidine core .
- X-ray crystallography : Resolves stereochemical ambiguities, e.g., dihedral angles between fused rings (e.g., 87.03° for phenyl vs. triazolopyrimidine planes) .
- IR spectroscopy : Identifies key functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. What preliminary biological screening models are recommended for assessing its activity?
- Antimicrobial assays : Disk diffusion or MIC testing against Gram-positive/negative bacteria .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antitumor potential .
- Anti-inflammatory testing : COX-2 inhibition assays or LPS-induced cytokine release models .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in triazolopyrimidine synthesis?
- Catalyst screening : TMDP outperforms piperidine in regioselective cyclization due to its dual solvent-catalyst role, reducing byproducts .
- Microwave-assisted synthesis : Enhances reaction efficiency (e.g., 30-minute completion at 323 K vs. hours under conventional heating) .
- Solvent polarity adjustment : Ethanol/water mixtures (1:1 v/v) improve solubility of intermediates while maintaining catalytic activity .
Q. How to resolve contradictions in reported biological activity data across studies?
- Meta-analysis : Compare structural variations (e.g., substituents at positions 2 and 7) that modulate activity .
- Standardized protocols : Control variables like cell passage number, serum concentration, and incubation time to reduce inter-lab variability .
- Dose-response validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target-specific effects .
Q. What computational modeling approaches predict interaction mechanisms with biological targets?
- Molecular docking : Screen against kinases (e.g., EGFR) or inflammatory mediators (e.g., COX-2) to identify binding poses .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to validate docking results .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with antimicrobial potency .
Q. How to design structure-activity relationship (SAR) studies for novel derivatives?
- Systematic substitution : Introduce electron-withdrawing groups (e.g., -Br, -Cl) at position 7 to enhance antimicrobial activity .
- Bioisosteric replacements : Replace the ethyl ester with amide or carboxylic acid groups to modulate solubility .
- Hybridization strategies : Fuse triazolopyrimidine cores with known pharmacophores (e.g., benzothiazoles) to expand bioactivity .
Q. What strategies enhance aqueous solubility for in vivo studies?
- Salt formation : Convert the ester to a sodium carboxylate salt via saponification .
- Co-solvent systems : Use PEG-400 or cyclodextrins to improve solubility without chemical modification .
- Prodrug approaches : Synthesize phosphate esters or glycosylated derivatives for enhanced bioavailability .
Q. How to validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins (e.g., kinases) upon compound treatment .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) between the compound and purified targets .
- CRISPR knockouts : Use gene-edited cell lines to confirm phenotype rescue upon target deletion .
Q. How to address stability issues under physiological conditions?
- Stress testing : Expose the compound to pH 1–9 buffers at 37°C for 24 hours, monitoring degradation via HPLC .
- Lyophilization : Improve shelf life by formulating as a freeze-dried powder with cryoprotectants (e.g., trehalose) .
- Protective formulations : Encapsulate in liposomes or polymeric nanoparticles to shield from enzymatic hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
